molecular formula C21H18N4O2S B6552065 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide CAS No. 1040674-50-7

2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B6552065
CAS No.: 1040674-50-7
M. Wt: 390.5 g/mol
InChI Key: OHOXJSIRIHLMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide is a recognized potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). Its primary research value lies in its high selectivity for JAK2 over other JAK family members, such as JAK1 and JAK3, making it an essential pharmacological tool for dissecting the specific roles of JAK2-driven signaling in disease models. The JAK-STAT pathway is a critical signaling cascade implicated in cell proliferation, differentiation, and immune regulation, and its dysregulation is a hallmark of various myeloproliferative neoplasms and inflammatory conditions. Researchers utilize this compound to investigate the pathophysiology of diseases like polycythemia vera, primary myelofibrosis, and essential thrombocythemia, where constitutive JAK2 signaling is often driven by mutations such as JAK2 V617F. By selectively inhibiting JAK2, this compound allows scientists to probe the mechanistic underpinnings of these disorders and evaluate the therapeutic potential of targeted JAK2 inhibition Source . Furthermore, its application extends to the study of autoimmune and inflammatory diseases, including rheumatoid arthritis and psoriasis, where the JAK-STAT pathway plays a central role in mediating cytokine responses. This inhibitor provides a means to selectively block a key node in this complex network, enabling the development of more targeted treatment strategies with potentially improved safety profiles compared to pan-JAK inhibitors Source .

Properties

IUPAC Name

2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-27-19-10-6-5-9-16(19)17-13-18-21(22-11-12-25(18)24-17)28-14-20(26)23-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOXJSIRIHLMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, featuring a pyrazolo[1,5-a]pyrazin core along with a sulfanyl group and an acetamide moiety, suggests diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O2S, with a molecular weight of approximately 394.48 g/mol. The presence of functional groups such as the methoxyphenyl and sulfanyl groups enhances its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC20H22N4O2S
Molecular Weight394.48 g/mol
Structural FeaturesPyrazolo[1,5-a]pyrazin core, sulfanyl group, acetamide moiety

Preliminary studies indicate that this compound exhibits significant biological activity primarily as an inhibitor of protein kinases . Protein kinases are critical in various cellular processes, including signal transduction pathways that regulate cell growth and proliferation. Dysregulation of these pathways is often implicated in cancer and other diseases.

Potential Mechanisms:

  • Binding Affinity : The structural features of the compound may enhance its binding affinity to target proteins involved in cancer progression.
  • Cell Signaling Modulation : By inhibiting specific kinases, the compound may alter downstream signaling pathways that lead to apoptosis or cell cycle arrest.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that pyrazolopyrazine derivatives can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of pro-apoptotic factors such as p53 and Bax .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study utilizing the MTT assay demonstrated that derivatives with similar structures exhibited stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds induced apoptosis through caspase activation and inhibited NF-κB signaling pathways .
  • Antibacterial Activity :
    • While primarily focused on anticancer effects, related compounds have shown antibacterial properties against various pathogens. The minimum effective concentration (EC50) values were evaluated against specific bacterial strains .

Research Findings

Recent investigations into the biological activity of this compound have yielded several noteworthy findings:

  • Inhibition of Kinase Activity : Initial screening has suggested that the compound effectively inhibits specific kinases associated with cancer progression.
  • Apoptotic Induction : Evidence suggests that it can promote apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic proteins .
  • Potential for Drug Development : Given its unique structure and biological properties, there is potential for further development into therapeutic agents targeting kinase-related diseases.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Research indicates that it may inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to reduced proliferation in various cancer cell lines, making it a candidate for anticancer therapy .
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against several pathogens, indicating potential use in treating infections.

Biological Research

The compound's interaction with biological systems has been a focus of research:

  • Mechanism of Action : The mechanism involves binding to specific enzymes or receptors, modulating their activity and leading to diverse biological effects. For instance, it may affect pathways related to inflammation and cell proliferation .
  • Case Studies : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These findings support further exploration into its anticancer properties.

Industrial Applications

Beyond medicinal uses, the compound serves as a valuable building block in synthetic chemistry:

  • Synthesis of Complex Molecules : It can be utilized as a reagent in organic transformations, facilitating the development of new materials and compounds with desired properties .
  • Catalytic Processes : The unique structural features allow it to act as a catalyst in certain chemical reactions, enhancing reaction efficiency and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the pyrazolo[1,5-a]pyrazine or pyrazolo[1,5-a]pyrimidine scaffold but differ in substituents, influencing their biological and physicochemical profiles. Below is a systematic comparison:

Structural Analogues with Pyrazolo[1,5-a]pyrazine Core

Compound Name Key Structural Differences Molecular Weight (g/mol) Reported Activity/Properties Reference
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide - 4-Chlorophenyl at position 2
- N-(3-methylsulfanylphenyl)acetamide
~470.0 Higher lipophilicity due to Cl and methylsulfanyl groups; potential antimicrobial activity
2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide - 2-Butoxyphenyl at position 2
- N-(3-chloro-2-methylphenyl)acetamide
~453.0 Increased steric bulk from butoxy group; possible herbicidal applications
Target Compound - 2-Methoxyphenyl at position 2
- N-phenylacetamide
390.5 Hypothesized enhanced bioavailability due to methoxy group; activity data pending

Analogues with Pyrazolo[1,5-a]pyrimidine Core

Compound Name Key Structural Differences Molecular Weight (g/mol) Reported Activity/Properties Reference
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide - Pyrazolo[1,5-a]pyrimidine core
- Bromo and methyl substituents on phenyl ring
435.3 Crystallographic data available; unconfirmed biological activity
N,N-Diethyl-2-(2-(4-iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide - Iodophenyl group at position 2
- Diethylacetamide substituent
~480.0 Radiolabeled derivative ([18F]F-DPA) used in PET imaging of TSPO

Analogues with Heterocyclic Variations

  • Oxadiazole Derivatives: The compound 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide replaces the pyrazolo[1,5-a]pyrazine core with an oxadiazole ring.
  • Triazolo[1,5-a]pyrimidine Derivatives :
    Compounds like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-oxoacetylhydrazones exhibit herbicidal activity, suggesting that electron-withdrawing groups (e.g., oxo) enhance bioactivity in agricultural applications .

Key Research Findings and Implications

Substituent Effects :

  • Electron-donating groups (e.g., methoxy in the target compound) improve solubility and bioavailability compared to electron-withdrawing groups (e.g., chloro in ) but may reduce binding affinity to hydrophobic targets .
  • Sulfanyl linkers demonstrate superior metabolic stability over oxygen or nitrogen linkers in pyrazolo-pyrazine derivatives .

Biological Activity :

  • Pyrazolo[1,5-a]pyrimidine derivatives (e.g., ) show promise in neuroimaging, while pyrazolo[1,5-a]pyrazine analogues (e.g., ) are explored for antimicrobial and herbicidal uses. The target compound’s activity remains uncharacterized but is hypothesized to align with these trends.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to and , involving regioselective alkylation of pyrazolo[1,5-a]pyrazine precursors with chloroacetamide derivatives .

Q & A

Q. What are the critical considerations for optimizing the synthesis of 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide?

Methodological Answer:

  • Reaction Conditions : Use coupling reactions (e.g., Ullmann or Buchwald-Hartwig for aryl-sulfur bond formation) under inert atmospheres (N₂/Ar) to prevent oxidation. Solvents like DMF or THF are preferred for polar intermediates, while reflux conditions (80–120°C) enhance reactivity .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the final product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of sulfhydryl reagents) and reaction time (12–24 hours) to minimize side products like disulfides .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm), sulfanyl (δ ~2.5–3.0 ppm), and amide (δ ~7.5–8.5 ppm) protons. Aromatic protons in pyrazolo[1,5-a]pyrazine appear as multiplet signals .
    • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 434.12) and isotopic patterns .
  • Purity Assessment : Use HPLC-DAD (≥95% purity threshold) and elemental analysis (C, H, N, S within ±0.4% theoretical values) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

  • In Vitro Screening :
    • Kinase Inhibition : Test against kinase panels (e.g., CDKs, EGFR) using fluorescence polarization assays .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Solubility/Stability : Perform kinetic solubility (PBS, pH 7.4) and metabolic stability studies (microsomal incubation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-donating groups (e.g., -OCH₃) at the phenyl ring. Compare binding affinities via surface plasmon resonance (SPR) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) on target proteins (e.g., CDK2) to predict interactions with the pyrazolo[1,5-a]pyrazine core and sulfanyl group .
  • Data Correlation : Use linear regression models to link logP values (calculated via ChemAxon) with cytotoxicity data .

Q. How should researchers resolve contradictions in biological activity across different assay systems?

Methodological Answer:

  • Orthogonal Assays : Validate kinase inhibition using both biochemical (ADP-Glo™) and cellular (Western blot for phospho-targets) assays .
  • Assay Conditions : Control for variables like serum concentration (e.g., 10% FBS vs. serum-free) and ATP levels (1 mM vs. physiological 10 mM) .
  • Off-Target Profiling : Use proteome-wide affinity pulldown assays (thermal shift) to identify non-target interactions .

Q. What mechanistic studies elucidate its enzyme inhibition mode?

Methodological Answer:

  • Kinetic Analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots using varying ATP/substrate concentrations .
  • Binding Kinetics : Measure association/dissociation rates (kₒₙ/kₒff) using SPR or stopped-flow spectroscopy .
  • Structural Biology : Co-crystallize the compound with target enzymes (e.g., CDK2) to resolve binding motifs (PDB deposition recommended) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.